2-(2,2,2-Trifluoroethyl)cyclohexan-1-one
Description
2-(2,2,2-Trifluoroethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a trifluoroethyl (-CF₂CH₃) substituent at the 2-position of the cyclohexanone ring. The trifluoroethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C8H11F3O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6H,1-5H2 |
InChI Key |
NRUHTSNWSXYJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Specific Comparisons
Trifluoromethyl vs. Trifluoroethyl Substituents
2-Methyl-2-(trifluoromethyl)cyclohexan-1-one (CAS 163615-17-6):
- Structure : A trifluoromethyl (-CF₃) group at the 2-position.
- Molecular Formula : C₈H₁₁F₃O.
- Molecular Weight : 180.17 g/mol.
- Key Differences : The -CF₃ group is more electronegative and sterically compact than -CF₂CH₃, leading to higher polarity and reduced lipophilicity. This compound is commercially available for research, emphasizing its utility as a fluorinated building block .
Target Compound (2-(2,2,2-Trifluoroethyl)cyclohexan-1-one) :
Difluoroacetyl Substituent
- 2-(Difluoroacetyl)cyclohexan-1-one (CAS 149894-28-0):
- Structure : A difluoroacetyl (-COCF₂H) group at the 2-position.
- Molecular Formula : C₈H₁₀F₂O₂.
- Molecular Weight : 188.16 g/mol.
- Key Differences : The electron-withdrawing acetyl group increases reactivity in ketone-based transformations (e.g., condensations), whereas the trifluoroethyl group in the target compound offers greater stability .
Positional Isomerism and Functional Group Variations
4-Substituted Trifluoroethyl Derivatives
- 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one (CAS 1501837-74-6): Structure: A methyl(trifluoroethyl)amino group at the 4-position. Molecular Formula: C₉H₁₄F₃NO. Molecular Weight: 209.21 g/mol. Comparison: The 4-position substitution alters steric accessibility compared to the 2-position in the target compound.
Fluorophenyl-Substituted Cyclohexanones
- Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one): Structure: A 3-fluorophenyl ring and ethylamino group at the 2-position. Molecular Formula: C₁₄H₁₈FNO. Molecular Weight: 235.30 g/mol. Key Difference: The fluorophenyl group introduces π-π stacking interactions in biological targets, whereas the trifluoroethyl group in the target compound focuses on steric and electronic modulation .
Physicochemical and Pharmacological Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
